2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

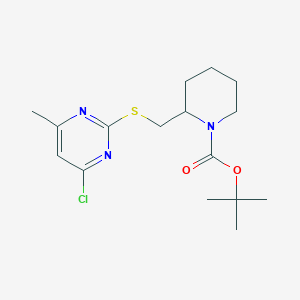

Chemical Structure: The compound features a piperidine ring (6-membered) substituted with a tert-butyl carbamate group at position 1 and a sulfanylmethyl linker at position 2. The sulfur atom connects to a 4-chloro-6-methylpyrimidine ring, contributing to its hydrophobic and electronic properties .

Molecular Formula: C₁₆H₂₄ClN₃O₂S.

Molecular Weight: 357.91 g/mol.

CAS Registry: 1353981-88-0.

Synthesis: Prepared via nucleophilic substitution reactions, as exemplified in patent procedures (e.g., reaction of tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate with thiol-containing pyrimidines under controlled conditions) .

Propriétés

Formule moléculaire |

C16H24ClN3O2S |

|---|---|

Poids moléculaire |

357.9 g/mol |

Nom IUPAC |

tert-butyl 2-[(4-chloro-6-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24ClN3O2S/c1-11-9-13(17)19-14(18-11)23-10-12-7-5-6-8-20(12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |

Clé InChI |

IRKFKKYTTHZCSY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC(=N1)SCC2CCCCN2C(=O)OC(C)(C)C)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.

Substitution Reactions:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The pyrimidine and piperidine rings are coupled through a sulfanylmethyl linkage.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidines.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

Sulfoxides and Sulfones: Formed from oxidation of the sulfanylmethyl group.

Dihydropyrimidines: Formed from reduction of the pyrimidine ring.

Substituted Pyrimidines: Formed from nucleophilic substitution of the chlorine atom.

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application:

Biochemical Probes: May interact with specific enzymes or receptors, inhibiting their activity.

Therapeutic Agents: May interfere with cellular processes such as DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ring Size Variation: Piperidine vs. Pyrrolidine Derivatives

- Example Compound : 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (pyrrolidine analog).

- Structure : Replaces the piperidine (6-membered) ring with pyrrolidine (5-membered).

- Impact :

- Molecular Weight : ~341–357 g/mol (exact value depends on substituents).

Linker Group Variation: Sulfanyl vs. Amino vs. Oxy

- Amino Analog: 2-[(4-Chloro-6-methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 473732-88-6). Structure: Sulfur replaced with NH in the linker. Impact:

- Electronic Effects: Amino groups are less polarizable than sulfanyl, reducing leaving-group ability in nucleophilic substitutions.

Hydrogen Bonding : NH may enhance solubility in polar solvents .

Oxy Analog : 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1289385-35-8).

- Structure : Sulfur replaced with oxygen.

- Impact :

- Stability : Ether linkages (O) are more hydrolytically stable than thioethers (S).

- Molecular Weight : ~341.89 g/mol (C₁₆H₂₄ClN₃O₃) .

Pyrimidine Substitution Pattern

- Positional Isomer: 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS 1065484-40-3). Structure: Chloro group at pyrimidine position 6 (vs. 4 in the parent compound). Impact:

- Electronic Effects : Alters electron distribution on the pyrimidine ring, influencing binding affinity in biological targets.

- Molecular Formula : C₁₅H₂₃ClN₄O₂ (MW 326.82 g/mol) .

Research Implications

- Synthetic Utility : Sulfanyl-linked compounds are preferred for further functionalization (e.g., Suzuki couplings) due to sulfur’s reactivity, while oxy analogs are stable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.